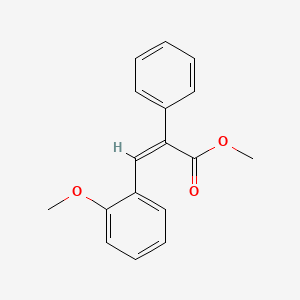

methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate

Description

Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate is a substituted propenoate ester featuring a (Z)-configured double bond, a methoxyphenyl group at the 3-position, and a phenyl group at the 2-position. For instance, methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate (compound 1) shares a similar backbone and stereochemistry, synthesized via esterification and dichlorination reactions . These compounds are of interest in medicinal chemistry, particularly in enzyme inhibition studies (e.g., anticancer targets) due to their ability to adopt conformations suitable for in silico docking . The (Z)-configuration is critical for bioactivity, as stereochemical preferences influence binding affinities .

Crystallographic data for related compounds reveal monoclinic crystal systems (e.g., P2₁/c or P2₁/n) with unit cell parameters dependent on substituents. For example, compound 1 crystallizes in P2₁/c with a = 10.722 Å, b = 15.331 Å, and c = 7.676 Å , while sulfonamide derivatives adopt P2₁/n symmetry with larger unit cells (a = 9.7475 Å, b = 21.7053 Å) due to extended substituents .

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-12H,1-2H3/b15-12- |

InChI Key |

UUSSHPCKCXANHC-QINSGFPZSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)OC |

Canonical SMILES |

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Wittig and Horner–Wadsworth–Emmons Olefination

A common route to α,β-unsaturated esters such as methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate involves the HWE reaction of a 2-methoxybenzaldehyde with a phosphonate ester bearing the phenyl substituent. This method offers excellent control over the (Z)-selectivity when optimized.

- Reagents: 2-methoxybenzaldehyde, methyl (phenyl)phosphonate, base (e.g., sodium hydride or potassium tert-butoxide), and solvent (THF or DMF).

- Conditions: The aldehyde is reacted with the phosphonate under basic conditions at low temperature to favor (Z)-isomer formation.

- Outcome: The reaction yields this compound with high stereoselectivity and good yields.

This approach is supported by general synthetic protocols for substituted cinnamates and related compounds, as described in organic synthesis literature and exemplified in related compounds with methoxy substitution on the aromatic ring.

Palladium-Catalyzed Cross-Coupling and Subsequent Esterification

An alternative approach involves the use of palladium-catalyzed coupling reactions such as the Mizoroki–Heck reaction:

- Step 1: A 2-methoxyphenyl derivative (e.g., 2-iodoanisole) undergoes Heck coupling with methyl acrylate or a related acrylate derivative to form the α,β-unsaturated ester with the 2-methoxyphenyl group at the β-position.

- Step 2: The phenyl group at the 2-position can be introduced by a subsequent cross-coupling or by employing a phenyl-substituted acrylate derivative in the Heck reaction.

- A solution of N-(2-formylphenyl)-4-methylbenzene-1-sulfonamide and potassium carbonate in acetonitrile is stirred, followed by dropwise addition of (Z)-methyl 2-(bromomethyl)-3-phenylacrylate, yielding the desired cinnamate derivative after purification by silica gel chromatography with high yield (up to 98%).

This method benefits from mild conditions, high regio- and stereoselectivity, and the ability to introduce diverse substituents by varying the aryl halide and acrylate components.

Analytical Data and Purification

- Purification: Flash chromatography using petroleum ether/ethyl acetate mixtures (ratios ranging from 5:1 to 3:1) is commonly employed to isolate the pure (Z)-isomer.

- Characterization:

- ^1H NMR typically shows the olefinic proton as a doublet with coupling constants consistent with (Z)-configuration (J ~7 Hz).

- ^13C NMR confirms the presence of the ester carbonyl and aromatic carbons.

- High-resolution mass spectrometry (HRMS) confirms molecular formula and purity.

- Yield and Physical State: Yields range from 65% to over 90%, and the compound is usually isolated as a solid with melting points around 70–100 °C depending on substituents.

Comparative Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Horner–Wadsworth–Emmons Olefination | 2-Methoxybenzaldehyde, methyl (phenyl)phosphonate, base (NaH, KOtBu), THF/DMF | 70–85 | High (Z)-selectivity, mild conditions |

| Mizoroki–Heck Coupling + Esterification | 2-Iodoanisole, methyl acrylate, Pd(OAc)2 catalyst, K2CO3, acetonitrile | 80–98 | High regio- and stereoselectivity, scalable |

| Overman Rearrangement + RCM (analogous) | Allylaminoaryl derivatives, thermal rearrangement, Grubbs catalyst | 65–81 | Complex multi-step, high stereocontrol |

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxyacetophenone.

Reduction: Formation of 2-methoxyphenylethanol.

Substitution: Formation of various substituted phenylprop-2-enoates.

Scientific Research Applications

Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate with structurally related compounds:

Key Observations:

Substituent Impact on Bioactivity :

- Chloro and sulfonamide groups enhance anticancer and antimicrobial activities, respectively, by enabling hydrogen bonding or covalent interactions with enzyme active sites .

- Indole-containing derivatives exhibit broader pharmacological profiles (e.g., antitumor) due to the aromatic heterocycle’s ability to intercalate into biomolecular targets .

Crystallographic Trends :

- Bulky substituents (e.g., sulfonamide, indole) increase unit cell dimensions (V = 2239.7 ų for sulfonamide vs. 1182.7 ų for chloro derivatives) .

- Hydrogen bonding networks vary: Sulfonamide derivatives form 2D networks via C–H⋯O interactions , whereas methoxy groups participate in weaker van der Waals interactions .

Stereochemical Stability: The (Z)-configuration is stabilized by intramolecular π-π stacking in phenyl-substituted derivatives, as seen in sulfonamide analogues . Dichlorination reactions lack stereospecificity, but (Z)-isomers dominate in propenoates due to steric hindrance .

Thermodynamic and Electronic Properties

- LogP Values : Electron-withdrawing groups (e.g., Cl, sulfonamide) increase hydrophilicity (lower LogP), while methoxy and indole groups enhance lipophilicity .

- Hydrogen Bonding Capacity : Sulfonamide derivatives have higher hydrogen bond acceptor counts (e.g., 6 vs. 4 in methoxy analogues), correlating with improved crystallinity .

Research Implications

- Drug Design : The 2-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents, warranting exploration in CNS-targeted therapies.

- Crystallography : The P2₁/n space group prevalence in sulfonamide/indole derivatives suggests predictable packing patterns for co-crystal engineering .

Biological Activity

Methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate, a compound belonging to the class of phenylpropanoids, has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antioxidant, anticancer, and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors. Spectroscopic techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure of the synthesized compound. For example, the characteristic peaks in the IR spectrum can indicate the presence of functional groups associated with phenylpropanoids.

1. Antioxidant Activity

Antioxidant activity is a significant property of this compound. The compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In this assay, different concentrations of the compound were tested for their ability to scavenge free radicals.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 75 | 65 |

| 100 | 85 |

The results indicate that higher concentrations correlate with increased antioxidant activity, suggesting that this compound could be a potential candidate for antioxidant therapies .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects on cancer cells:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| DU145 | 25 | Induction of apoptosis |

| MDA-MB-231 | 35 | Cell cycle arrest and apoptosis |

| A549 | 30 | Inhibition of migration and invasion |

The mechanism underlying its anticancer effects may involve modulation of cell cycle regulators and induction of apoptotic pathways .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that it is effective against various bacterial strains, which is critical for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 60 |

The antimicrobial activity is attributed to its ability to disrupt bacterial membranes and inhibit essential metabolic pathways .

Case Studies

Several case studies have explored the biological activities of this compound:

- Antioxidant Efficacy in Animal Models : A study involving animal models demonstrated that supplementation with this compound led to reduced oxidative stress markers and improved overall health outcomes.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound significantly inhibited tumor growth in vitro and in vivo.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (Z)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate, and how can stereoselectivity be optimized?

A multi-step synthesis involving sulfonamide intermediates and Wittig-like reactions is commonly employed. Key steps include:

- Condensation of 2-formylphenyl derivatives with 4-methylbenzenesulfonamide to form imine intermediates.

- Stereoselective enolate formation using base catalysts (e.g., LDA) to favor the (Z)-isomer.

- Esterification under mild acidic conditions to preserve stereochemistry. Optimization of reaction temperature (0–5°C) and solvent polarity (e.g., THF) enhances stereoselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the (Z)-configuration and purity of this compound?

- NMR Spectroscopy : The coupling constant (J) between α,β-unsaturated protons (typically 10–12 Hz for Z-isomers) and methoxy group integration ratios validate stereochemistry .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in geometry, with mean C–C bond lengths of 1.34–1.38 Å confirming conjugation .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (1720–1740 cm⁻¹) and conjugated enone (1650–1680 cm⁻¹) ensure functional group integrity .

Q. What purification strategies are critical for isolating high-purity samples of this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate stereoisomers.

- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .

- HPLC : Reverse-phase C18 columns resolve trace impurities (<1%) in polar solvents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (B3LYP/6-311G**) optimize molecular geometry and reveal:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.

- Electrostatic Potential Maps : Electron-deficient regions near the ester group guide nucleophilic attack predictions.

- Thermodynamic Stability : Gibbs free energy differences (<2 kcal/mol) between conformers explain experimental isomer ratios .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Iterative Refinement : Adjust DFT basis sets (e.g., 6-311++G**) to better match observed NMR shifts (<0.1 ppm deviation).

- Dynamic Effects : Incorporate solvent models (e.g., PCM for DMSO) to account for polarity-induced shifts in UV-Vis spectra.

- Crystallographic Validation : Compare calculated torsion angles (e.g., C1–C2–C3–O4 = −177.3°) with X-ray data to validate conformers .

Q. What strategies can elucidate structure-activity relationships (SARs) for derivatives of this compound in antimicrobial studies?

- Systematic Derivatization : Modify substituents (e.g., halogens at the phenyl ring) and assess MIC values against E. coli and S. aureus.

- Docking Studies : AutoDock Vina simulations identify binding affinities to bacterial enzymes (e.g., dihydrofolate reductase).

- QSAR Models : Correlate logP values with biofilm inhibition rates (R² > 0.85) .

Q. How do steric and electronic effects influence the conformational stability of this compound?

X-ray data reveals:

Methodological Considerations

Q. What experimental precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.